3,3,5,5,5-Pentafluoropentanoic acid
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Overview
Description
3,3,5,5,5-Pentafluoropentanoic acid is a fluorinated organic compound with the molecular formula C5H5F5O2 It is characterized by the presence of five fluorine atoms attached to the carbon chain, making it a highly fluorinated carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5,5-Pentafluoropentanoic acid typically involves the fluorination of pentanoic acid derivatives. One common method is the direct fluorination of pentanoic acid using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to prevent side reactions and ensure selective fluorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as electrochemical fluorination (ECF) or the use of specialized fluorinating reagents. These methods allow for the efficient and cost-effective production of the compound on a larger scale, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
3,3,5,5,5-Pentafluoropentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols or aldehydes.
Substitution: Fluorinated amines or thiols.
Scientific Research Applications
3,3,5,5,5-Pentafluoropentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Fluorinated compounds, including this compound, are explored for their potential in drug development due to their unique pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals, surfactants, and coatings due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3,5,5,5-Pentafluoropentanoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,4-Pentafluorobutanoic acid: Similar structure but with one less carbon atom.
4,4,5,5,5-Pentafluoropentanoic acid: Similar structure but with fluorine atoms on different carbon positions.
Perfluoropentanoic acid: Fully fluorinated version of pentanoic acid.
Uniqueness
3,3,5,5,5-Pentafluoropentanoic acid is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. This unique structure makes it particularly valuable in applications requiring high stability, resistance to degradation, and specific reactivity patterns.
Properties
Molecular Formula |
C5H5F5O2 |
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Molecular Weight |
192.08 g/mol |
IUPAC Name |
3,3,5,5,5-pentafluoropentanoic acid |
InChI |
InChI=1S/C5H5F5O2/c6-4(7,1-3(11)12)2-5(8,9)10/h1-2H2,(H,11,12) |
InChI Key |
NGMAKJASPMAZTB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(F)(F)F)(F)F |
Origin of Product |
United States |
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